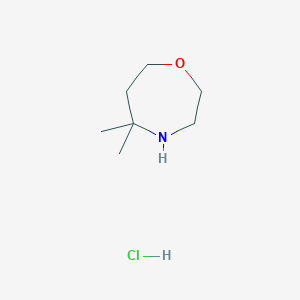

5,5-Dimethyl-1,4-oxazepane;hydrochloride

Description

Contextualization of 1,4-Oxazepane (B1358080) Ring Systems in Contemporary Chemical Research

The 1,4-oxazepane scaffold is a privileged structure in modern medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net Its three-dimensional structure allows for the precise spatial arrangement of substituents, making it an attractive template for designing molecules that can interact with specific biological targets. researchgate.net

This heterocyclic system is related to other well-known pharmacologically active seven-membered rings, such as benzodiazepines and benzothiazepines, which are known for their effects on the central nervous system and cardiovascular system, respectively. mdpi.com The interest in 1,4-oxazepane derivatives often stems from their potential to act as ligands for various receptors and enzymes. For instance, derivatives of 1,4-oxazepane have been investigated for their activity as dopamine (B1211576) D4 receptor ligands, which are relevant in the study of neuropsychiatric disorders. researchgate.net Furthermore, fused 1,4-oxazepine (B8637140) structures have been developed as potent and selective inhibitors of PI3Kα, a key enzyme in cancer cell signaling pathways. nih.gov The versatility of the 1,4-oxazepane core ensures its continued exploration in the quest for novel therapeutic agents. researchgate.net

Historical Development of Oxazepane Synthesis and Structural Elucidation

The synthesis of seven-membered heterocyclic rings like oxazepanes has historically presented challenges due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. researchgate.net Early interest in these structures was significantly spurred by the discovery and success of benzodiazepines. jmchemsci.com

Over the years, a variety of synthetic methods have been developed to construct the oxazepane ring. Common strategies often involve intramolecular cyclization reactions. One established method is the reaction of imine groups with cyclic anhydrides. jmchemsci.com More recent and efficient synthetic routes have been developed, including those that utilize N-propargylamines as versatile building blocks, offering high atom economy. researchgate.netrsc.org Other modern approaches include regio- and stereoselective 7-endo cyclization through haloetherification and palladium-catalyzed allylic C-H activation. researchgate.netnih.gov

The structural elucidation of these complex molecules has evolved with advancements in analytical chemistry. Initially, classical methods of chemical degradation and analysis were used. Today, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.

Significance of Dimethyl Substitution in Heterocyclic Scaffolds

The presence of a gem-dimethyl group (two methyl groups on the same carbon atom), as seen in 5,5-Dimethyl-1,4-oxazepane, is a common and impactful structural motif in medicinal chemistry. acs.orgresearchgate.net This substitution is not merely an addition of mass but a strategic modification that can profoundly influence a molecule's properties and biological activity. scienceopen.com

One of the most significant consequences of gem-dimethyl substitution is the Thorpe-Ingold effect , first observed in 1915. wikipedia.orgwpmucdn.com This effect describes the acceleration of intramolecular ring-closing reactions due to steric compression. The two methyl groups increase the bond angle between them, which in turn decreases the angle between the reacting chains, bringing them closer and facilitating cyclization. wikipedia.orglucp.net

Beyond its role in synthesis, the gem-dimethyl group confers several advantages to a molecule's pharmacological profile. It can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. researchgate.net Furthermore, it can improve a molecule's binding affinity to its target by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding. acs.orgnih.gov

| Property Influenced | Description of Effect | Primary Reference |

|---|---|---|

| Reaction Kinetics | Accelerates intramolecular cyclization reactions (Thorpe-Ingold effect). | wikipedia.org |

| Conformation | Restricts conformational flexibility, favoring a specific bioactive conformation. | acs.org |

| Metabolic Stability | Can block sites of metabolic oxidation, increasing the molecule's half-life. | researchgate.net |

| Binding Affinity | Can increase potency and selectivity for a biological target through favorable van der Waals interactions and reduced entropic loss upon binding. | nih.gov |

| Pharmacokinetics | Can improve properties such as solubility and overall drug-like characteristics. | scienceopen.com |

Overview of Research Directions for 5,5-Dimethyl-1,4-oxazepane Derivatives

While research specifically focused on 5,5-Dimethyl-1,4-oxazepane hydrochloride is not extensively documented in mainstream literature, its structural components suggest several promising avenues for future investigation. As a substituted 1,4-oxazepane, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Drawing from the known biological activities of related heterocyclic systems, research on derivatives of 5,5-Dimethyl-1,4-oxazepane could logically be directed toward several key areas:

Central Nervous System (CNS) Agents: Given that many seven-membered heterocycles, including benzodiazepines and certain oxazepanes, exhibit CNS activity, derivatives could be synthesized and screened for potential as antipsychotics, antidepressants, or anxiolytics. researchgate.net

Anticancer Agents: The 1,4-oxazepine scaffold has been incorporated into molecules designed as selective PI3Kα inhibitors for cancer treatment. nih.gov New derivatives could be explored for their potential to inhibit other cancer-related targets like protein kinases or tankyrase. mdpi.commdpi.com

Antimicrobial Agents: Heterocyclic compounds are a rich source of antimicrobial agents. Future work could involve creating novel derivatives and evaluating their efficacy against various bacterial and fungal strains.

Serotonin (B10506) Receptor Ligands: The 1,4-oxazepane structure is also found in compounds targeting serotonin (5-HT) receptors, which are implicated in a variety of physiological and pathological processes. researchgate.net Derivatives could be developed as selective agonists or antagonists for specific 5-HT receptor subtypes.

The strategic placement of the gem-dimethyl group in the 5,5-Dimethyl-1,4-oxazepane scaffold provides a foundation for creating derivatives with potentially enhanced stability and conformational rigidity, which are desirable properties in modern drug design.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,5-dimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)3-5-9-6-4-8-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSYXSBXPNMGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Ring Dynamics of 1,4 Oxazepane Systems

Theoretical Conformational Space of Seven-Membered Rings (Chair, Boat, Twist-Chair, Twist-Boat)

Seven-membered rings, such as the 1,4-oxazepane (B1358080) system, are conformationally complex due to their increased flexibility compared to smaller five- and six-membered rings. nih.gov This flexibility gives rise to a variety of possible conformations, primarily belonging to four main families: Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).

The conformational landscape of these rings can be described by a pseudorotational itinerary. The lowest energy conformations are typically found within the twist-chair and twist-boat families. The chair and boat forms often represent higher energy states or transition states between more stable twisted forms. For instance, in the related 1,4-diazepane system, a twist-boat conformation was identified as a low-energy state through NMR spectroscopy, X-ray crystallography, and molecular modeling. nih.gov The parent 1,4-oxazepane ring, however, has been shown through analysis of vicinal 1H–1H couplings to exist in the most energetically favorable chair conformation. rsc.org

A complete characterization of the conformation of seven-membered rings can be achieved using puckering parameters calculated from crystallographic coordinates, which map the specific conformation in relation to various symmetrical forms. researchgate.net

Table 1: Idealized Symmetries and Torsion Angles of Seven-Membered Ring Conformations

| Conformation Family | Idealized Symmetry | Description |

| Chair (C) | C₂ | One atom is out of the plane formed by the other six. |

| Boat (B) | Cₛ | Two atoms are out of the plane of the other five, on the same side. |

| Twist-Chair (TC) | C₂ | A twisted version of the chair, generally lower in energy. |

| Twist-Boat (TB) | C₂ | A twisted version of the boat, often a low-energy conformer. |

This is an interactive table. You can sort and filter the data.

Experimental Characterization of 1,4-Oxazepane Conformers

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for determining the preferred conformations of 1,4-oxazepane derivatives in solution and the solid state.

In the solid state, X-ray crystallography provides precise atomic coordinates, allowing for the unambiguous assignment of the ring conformation. For example, studies on the related homopiperazine (B121016) (hexahydro-1,4-diazepine) revealed a pseudo-chair conformation in its crystal structure. mdpi.com Similarly, various substituted 1,4-diazepan-5-one (B1224613) derivatives have been shown to adopt a chair conformation in the solid state. nih.gov

In solution, NMR spectroscopy is a powerful tool. Analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations can provide detailed insights into the geometry of the ring. For a substituted 1,4-oxazepane-5-carboxylic acid, a detailed NMR analysis, including ¹H, ¹³C, COSY, NOESY, HMQC, and HMBC experiments, indicated that the scaffold exists in the most energetically favorable chair conformation, despite the inherent flexibility of the seven-membered ring. rsc.orgresearchgate.net

Influence of Substituents (e.g., 5,5-Dimethyl Groups) on Preferred Conformations

The introduction of substituents onto the 1,4-oxazepane ring can significantly influence its conformational equilibrium. The "gem-dimethyl effect," where two methyl groups are attached to the same carbon atom, is a well-known phenomenon that can restrict conformational flexibility and favor specific ring puckering.

In cyclic systems, gem-dimethyl substitution often biases the conformational equilibrium to minimize steric interactions. For a 5,5-dimethyl substituted ring, the steric bulk of the two methyl groups can create significant transannular strain (interactions across the ring), forcing the ring into a conformation that moves other atoms away from the substituted position. While specific studies on 5,5-dimethyl-1,4-oxazepane are limited in the search results, the principles observed in analogous systems like 3,3-dimethyl-1,4-diazepan-5-one are informative. In this related compound, the seven-membered diazepine (B8756704) ring adopts a chair conformation, with the two methyl groups occupying axial and equatorial positions to alleviate steric strain. nih.gov

Dynamic Conformational Processes and Inversion Barriers

1,4-Oxazepane rings are not static; they undergo rapid conformational changes at room temperature, most notably ring inversion. This process involves the interconversion between different conformers, such as two equivalent chair forms. The energy barrier associated with this inversion can be determined using dynamic NMR (DNMR) spectroscopy.

By monitoring the NMR spectrum at different temperatures, the coalescence temperature—where signals from distinct protons in different environments broaden and merge into a single peak—can be identified. This data allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process.

While specific data for 5,5-dimethyl-1,4-oxazepane is not available in the provided search results, studies on analogous heterocyclic systems provide insight. For instance, dynamic NMR studies on N-arylsulfonyl morpholines (a six-membered ring system) showed free energy barriers for ring inversion in the range of 9.2-10.3 kcal/mol. nih.govfigshare.com Seven-membered rings generally have lower inversion barriers than six-membered rings due to their greater flexibility, but the presence of the gem-dimethyl group in the 5-position would be expected to increase this barrier by introducing steric hindrance in the transition state of the inversion process.

Computational Chemistry and Theoretical Studies on 5,5 Dimethyl 1,4 Oxazepane Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties and energetic landscape of molecules. These methods, based on solving the Schrödinger equation, provide a detailed picture of electron distribution and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netnih.gov It is particularly well-suited for determining the ground-state geometry and electronic structure of organic molecules like 5,5-Dimethyl-1,4-oxazepane hydrochloride.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 5,5-Dimethyl-1,4-oxazepane, the seven-membered ring can adopt several conformations, such as a chair, boat, or twist-boat. DFT calculations can predict the relative energies of these conformers, identifying the most stable arrangement. The presence of the gem-dimethyl group at the C5 position is expected to introduce steric constraints that influence the preferred ring pucker.

Table 1: Hypothetical DFT Calculated Geometric Parameters for the Most Stable Conformer of 5,5-Dimethyl-1,4-oxazepane Hydrochloride This data is representative and based on typical values for similar heterocyclic systems, as specific experimental or computational data for this exact molecule is not readily available in public literature.

| Parameter | Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.48 |

| N1-C7 Bond Length (Å) | 1.49 |

| C5-C6 Bond Length (Å) | 1.54 |

| C-O Bond Length (Å) | 1.43 |

| C-N-C Bond Angle (°) | 112.5 |

| C-O-C Bond Angle (°) | 115.0 |

| Dihedral Angle (C2-N1-C7-C6) (°) | -65.2 |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties.

In the context of oxazepane research, ab initio calculations can be used to benchmark the results obtained from DFT. For instance, single-point energy calculations using a high-level ab initio method on a DFT-optimized geometry can provide a more accurate electronic energy. These methods are particularly useful for studying reaction mechanisms or excited states, though for a stable molecule like 5,5-Dimethyl-1,4-oxazepane hydrochloride, their primary role would be in validating the less computationally expensive DFT results.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes their positions and velocities over time. researchgate.net

For 5,5-Dimethyl-1,4-oxazepane, MD simulations are invaluable for exploring its conformational landscape. The seven-membered ring is inherently flexible, and MD can reveal the dynamic interconversion between different conformers, such as chair and boat forms. These simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent like water, to understand how the solvent influences the conformational preferences and dynamics. The hydrochloride form would require the inclusion of the chloride ion and explicit solvent molecules to accurately model the solvation and ion-pairing effects.

MD simulations can also provide insights into the vibrational motions of the molecule and can be used to calculate thermodynamic properties like free energy differences between conformers. The timescale of these simulations typically ranges from nanoseconds to microseconds, depending on the process of interest and the available computational resources.

Analysis of Molecular Orbitals and Electron Density

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive. For 5,5-Dimethyl-1,4-oxazepane hydrochloride, the HOMO is expected to be localized on the oxygen and nitrogen atoms due to their lone pairs of electrons, while the LUMO would be distributed over the C-H and C-N antibonding orbitals. The protonation of the nitrogen atom in the hydrochloride form will lower the energy of the HOMO and increase the HOMO-LUMO gap, thereby increasing the molecule's stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 5,5-Dimethyl-1,4-oxazepane Hydrochloride This data is representative and based on typical values for similar heterocyclic systems, as specific experimental or computational data for this exact molecule is not readily available in public literature.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. libretexts.org

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For 5,5-Dimethyl-1,4-oxazepane hydrochloride, the MEP map would show a region of high positive potential around the protonated nitrogen atom (the ammonium (B1175870) group), making it a potential site for interaction with nucleophiles or the chloride counter-ion. The region around the oxygen atom would exhibit a negative potential due to its lone pairs, indicating its nucleophilic character. The gem-dimethyl groups would be electronically neutral. The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its potential interaction with other molecules. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, within a molecule. nih.gov It provides a localized, "natural Lewis structure" picture of the bonding, which includes filled "bonding" orbitals and vacant "antibonding" orbitals. nih.gov The interactions between these orbitals, particularly the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, are key to understanding molecular stability. nih.gov The energetic significance of these interactions is quantified by the second-order perturbation energy, E(2).

For a system like 5,5-Dimethyl-1,4-oxazepane hydrochloride, an NBO analysis would elucidate the electronic structure of the seven-membered ring. The analysis would detail the hybridization of the carbon, nitrogen, and oxygen atoms, and quantify the natural charges on each, revealing the effects of the electron-withdrawing oxygen and the positively charged nitrogen (in the hydrochloride form).

Key interactions expected to be identified in the 5,5-Dimethyl-1,4-oxazepane cation would include:

Lone Pair Delocalization: Significant stabilization would likely arise from the delocalization of the lone pair electrons of the oxygen atom (n_O) into the antibonding orbitals (σ*) of adjacent C-C and C-N bonds.

A summary of potential hyperconjugative interactions identified by NBO analysis is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O) | σ(C-C) | High | Lone Pair -> Antibonding σ |

| n(O) | σ(C-N) | Moderate | Lone Pair -> Antibonding σ |

| σ(C-H) | σ(C-N) | Low | Bonding σ -> Antibonding σ |

| σ(C-C) | σ(C-N) | Low | Bonding σ -> Antibonding σ |

Note: The E(2) values are qualitative and represent expected relative strengths of interactions.

Computational Studies of Reaction Mechanisms and Transition States in Oxazepane Synthesis

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including the synthesis of heterocyclic systems like oxazepanes. nih.govcuny.edu These theoretical studies provide detailed insight into reaction pathways, the structures of transition states, and the stability of intermediates, which can be difficult to determine experimentally. rsc.org By modeling reactions computationally, researchers can rationalize observed outcomes and predict the feasibility of new synthetic routes. cuny.edu

In the context of 1,4-oxazepane (B1358080) synthesis, computational models are employed to understand the factors governing the regio- and stereoselectivity of cyclization reactions. nih.gov These studies can map the potential energy surface of a reaction, identifying the lowest energy pathway that leads to the final product.

The synthesis of substituted oxazepanes often yields a mixture of isomers. Computational methods are crucial for predicting and explaining the observed regioselectivity (which atoms form the new bond) and stereoselectivity (the 3D arrangement of atoms). nih.gov

For instance, in the synthesis of chiral polysubstituted 1,4-oxazepanes via haloetherification, a 7-endo cyclization process is involved. nih.gov Computational studies have shown that the stereoselectivity of this reaction is primarily controlled by the conformation of the substrate. nih.gov By calculating the energies of different substrate conformations and the corresponding transition states for cyclization, the model can accurately predict which diastereomer will be formed preferentially. This predictive power allows for the rational design of substrates to achieve high-yielding and selective syntheses. rsc.org

| Computational Task | Objective | Predicted Outcome |

| Conformational Analysis | Identify the lowest energy conformation of the acyclic precursor. | The most stable arrangement of the substrate before reaction. |

| Transition State Search | Locate the transition state structures for all possible cyclization pathways (e.g., different regio- or stereochemical outcomes). | The energy barriers for each potential reaction pathway. |

| Energy Calculation | Compare the relative energies of the transition states. | The kinetically favored product (major isomer). |

Reaction intermediates, though often transient, play a decisive role in the outcome of a chemical transformation. rsc.org Computational modeling is a powerful method to investigate the structure and influence of these species. In the regio- and stereoselective synthesis of chiral 1,4-oxazepanes, the formation of a chiral bromonium intermediate is a key step. nih.gov

Mechanistic studies combining experiments with computational calculations have confirmed the critical role of the asymmetry of this chiral bromonium intermediate in dictating the regioselectivity of the subsequent haloetherification. nih.gov The computational models revealed that the positive charge is not symmetrically distributed on the bromonium ion, which directs the intramolecular nucleophilic attack of the hydroxyl group to a specific carbon atom. nih.govnih.gov

A significant finding from these computational studies is that the bromonium intermediate is formed with no transition state, implying it is a very stable intermediate on the reaction pathway. nih.gov This suggests that the stereochemistry of the final product is largely determined by the conformational preferences of the substrate leading up to the formation of this key intermediate. nih.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding in Oxazepane Crystal Structures (e.g., using QTAIM, CLP-Pixel)

The solid-state structure of a molecule, known as its crystal packing, is governed by a complex network of intermolecular interactions. mdpi.comresearchgate.net For a hydrochloride salt like 5,5-Dimethyl-1,4-oxazepane hydrochloride, these interactions are dominated by hydrogen bonding but also include weaker van der Waals forces. nih.gov Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Crystal Lattice Program (CLP-Pixel) are used to analyze and quantify these interactions. researchgate.net

In the crystal structure of 5,5-Dimethyl-1,4-oxazepane hydrochloride, the primary interaction would be the strong hydrogen bond between the protonated ammonium group (N⁺-H) and the chloride anion (Cl⁻). QTAIM analysis can characterize this bond by locating a bond critical point (BCP) between the hydrogen and chloride atoms, and the properties at this point (like electron density and its Laplacian) confirm the nature and strength of the interaction.

The CLP-Pixel method allows for the calculation of interaction energies between molecular pairs within the crystal lattice, partitioning the total lattice energy into its constituent coulombic (electrostatic), polarization, dispersion, and repulsion components. researchgate.net This provides a detailed energetic map of the crystal packing. For the oxazepane hydrochloride, this analysis would quantify the dominant electrostatic N⁺-H···Cl⁻ interaction, as well as weaker but cumulatively significant interactions like C-H···O and C-H···Cl hydrogen bonds that direct the three-dimensional architecture. Hirshfeld surface analysis is another complementary tool used to visualize and quantify intermolecular contacts in the crystal. mdpi.com

| Interaction Type | Description | Typical Computational Tool |

| Strong Hydrogen Bond | Between the protonated amine (N⁺-H) and the chloride anion (Cl⁻). | QTAIM, PIXEL, Hirshfeld Surface |

| Weak Hydrogen Bond | Between carbon-bound hydrogens and oxygen or chloride (C-H···O, C-H···Cl). | QTAIM, PIXEL, Hirshfeld Surface |

| van der Waals Forces | Dispersive and repulsive forces between all atoms. | PIXEL (calculates dispersion/repulsion energies) |

Functionalization and Derivatization of 1,4 Oxazepane Ring Systems

Strategies for Modifying the Nitrogen Atom of 1,4-Oxazepanes

The secondary amine nitrogen in the 1,4-oxazepane (B1358080) ring is a primary site for functionalization, allowing for the introduction of a wide variety of substituents. Common strategies to modify this nitrogen atom include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This involves the reaction of the 1,4-oxazepane with an alkyl halide or a similar electrophile in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, which can be used to modulate the compound's steric and electronic properties. The choice of base and solvent can influence the efficiency of the reaction.

N-Acylation: The introduction of an acyl group to the nitrogen atom is typically achieved by reacting the 1,4-oxazepane with an acyl chloride or an acid anhydride (B1165640). This transformation converts the secondary amine into an amide, which can alter the molecule's polarity and hydrogen bonding capabilities.

Reductive Amination: This two-step process involves the reaction of the 1,4-oxazepane with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. This method is particularly useful for introducing more complex substituents onto the nitrogen atom.

Introduction of Functional Groups onto the Carbon Skeleton

Modifying the carbon framework of the 1,4-oxazepane ring is generally more challenging than N-functionalization and often relies on synthesizing the ring from already functionalized precursors. One notable approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. This method allows for the introduction of a carboxylic acid group at the C5 position, which can then serve as a handle for further derivatization, such as amide bond formation. The stereochemistry of these compounds can often be controlled through the use of chiral starting materials.

Ring Fusion Strategies and the Synthesis of Polycyclic Oxazepane Derivatives (e.g., Benzoxazepines, Oxazepine-Quinazolinone)

Fusing the 1,4-oxazepane ring with other cyclic systems, particularly aromatic rings, leads to the formation of polycyclic scaffolds with distinct three-dimensional shapes and biological activities.

Benzoxazepines: The synthesis of benzo[b] bldpharm.comoxazepines can be achieved through various cyclization strategies. One method involves the reaction of 2-aminophenols with appropriate precursors, leading to the fusion of a benzene (B151609) ring with the 1,4-oxazepane core.

Oxazepine-Quinazolinone Derivatives: More complex fused systems, such as oxazepine-quinazolinones, can be synthesized through multi-component reactions. For instance, a one-pot reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide can yield these intricate bis-heterocyclic scaffolds. bldpharm.com

Derivatization to Create Advanced Molecular Scaffolds for Chemical Libraries

The 1,4-oxazepane scaffold can be utilized in the construction of chemical libraries for drug discovery. By systematically applying the derivatization strategies mentioned above, a diverse range of analogues can be generated. For example, spirocyclic systems incorporating the 1,4-oxazepane ring have been explored as three-dimensional scaffolds. The ability to introduce various substituents on both the nitrogen and carbon atoms allows for the exploration of a broad chemical space, which is essential for identifying new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethyl-1,4-oxazepane Hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of amino alcohol precursors under acidic conditions. For example, reacting 5-amino-3-methylpentanol with hydrochloric acid and a dehydrating agent (e.g., thionyl chloride) to form the oxazepane ring. Temperature control (50–80°C) and solvent selection (e.g., DMSO or ethanol) are critical for optimizing yield and purity. Post-synthesis purification often involves recrystallization or column chromatography .

- Key Variables : Reaction time, pH, and steric effects from the dimethyl substituents can hinder cyclization, requiring careful stoichiometric adjustments .

Q. How can the structural integrity of 5,5-Dimethyl-1,4-oxazepane Hydrochloride be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the oxazepane ring, methyl groups, and hydrochloride counterion. Peaks at δ 1.2–1.5 ppm (methyl protons) and δ 3.5–4.0 ppm (oxygen/nitrogen-bound protons) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z corresponding to CHClNO. Fragmentation patterns validate the heterocyclic backbone .

- X-ray Crystallography : Resolves spatial configuration, particularly the chair conformation of the oxazepane ring and hydrochloride coordination .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does 5,5-Dimethyl-1,4-oxazepane Hydrochloride interact with GABA receptors, and how can contradictory pharmacological data be resolved?

- Mechanistic Insight : The compound’s structural similarity to benzodiazepines suggests potential modulation of GABA receptors via allosteric binding. However, conflicting activity reports (e.g., anxiolytic vs. no effect) may arise from:

- Receptor Subtype Selectivity : Use patch-clamp electrophysiology to assess binding affinity to α1-, α2-, or α5-subunit-containing GABA receptors .

- Metabolic Stability : Evaluate hepatic microsomal degradation to determine if rapid metabolism in vitro masks activity .

- Resolution Strategy : Cross-validate results using orthogonal assays (e.g., radioligand binding, calcium flux) and control for batch-to-batch purity variations .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Degradation Pathways :

- Acidic Conditions : Protonation of the nitrogen destabilizes the oxazepane ring, leading to ring-opening at pH < 3.

- Thermal Stress : Above 60°C, hydrochloride dissociation accelerates hydrolysis.

Q. How can researchers address discrepancies in reported solubility data across solvents?

- Methodological Refinement :

- Solvent Polarity : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) but poorly in hexane (<0.1 mg/mL). Conflicting data may stem from incomplete saturation or impurities.

- Standardized Protocols : Use the shake-flask method with equilibration for 24 hours, followed by gravimetric analysis. Validate with nephelometry to detect undissolved particulates .

Methodological Guidance

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

- Activate the oxazepane nitrogen via deprotonation (using NaH or KCO) to enhance nucleophilicity.

- Select alkyl halides with good leaving groups (e.g., iodides) and polar solvents (acetonitrile) to improve reaction kinetics.

- Monitor progress using TLC with ninhydrin staining for amine intermediates .

Q. How can computational modeling predict the compound’s bioavailability and metabolic pathways?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.